molecular formula C18H21N3O5 B2724107 6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one CAS No. 899968-27-5

6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2724107
CAS RN: 899968-27-5
M. Wt: 359.382
InChI Key: PZSMEXDEAPVWII-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPO is a pyridazine derivative that has been synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Enzymatic Activity and Microbial Applications

The study by Solano et al. (2001) explored the dimethoxyphenol oxidase activity of various microbial blue multicopper proteins, including laccases from different sources. This research highlights the potential of dimethoxyphenol derivatives in understanding microbial enzymatic processes and their applications in biotechnology and environmental science (Solano et al., 2001).

Synthesis Methodologies and Chemical Transformations

Pattison et al. (2009) discussed the use of sequential nucleophilic substitution reactions to create polysubstituted pyridazinones, showcasing the versatility of pyridazinone scaffolds in synthesizing a wide range of functional systems. This work underscores the importance of such compounds in drug discovery and organic synthesis (Pattison et al., 2009).

Potential in Medicinal Chemistry

The synthesis and in vitro biological evaluation of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives by Sukuroglu et al. (2012) revealed promising antimicrobial activities. This indicates the potential therapeutic applications of pyridazinone derivatives in addressing bacterial infections (Sukuroglu et al., 2012).

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-24-13-3-5-16(25-2)14(11-13)15-4-6-17(22)21(19-15)12-18(23)20-7-9-26-10-8-20/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSMEXDEAPVWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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